(D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium

Vue d'ensemble

Description

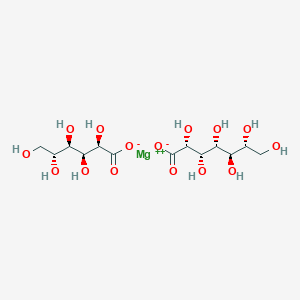

(D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium is a heterocyclic organic compound with the molecular formula C13H24MgO15 . . This compound is characterized by its complex structure, which includes gluconate and gluco-heptonate ligands coordinated to a central magnesium ion.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium typically involves the reaction of magnesium salts with gluconic acid and gluco-heptonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to purification processes such as crystallization or filtration to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination and to meet stringent quality standards.

Analyse Des Réactions Chimiques

Types of Reactions

(D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the original compound, while substitution reactions can result in the formation of new magnesium complexes with different ligands.

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula : C_{12}H_{22}MgO_{12}

- Molecular Weight : 358.52 g/mol

- CAS Number : 18312-25-9

Nutritional Supplementation

(D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium is used as a dietary supplement to provide magnesium, which is essential for numerous physiological functions. Magnesium plays a crucial role in:

- Muscle function

- Nerve transmission

- Energy production

Case Study: Magnesium Supplementation in Athletes

A study published in the Journal of Sports Medicine demonstrated that athletes supplemented with magnesium showed improved muscle recovery and reduced cramping after intense exercise. The use of magnesium gluconate forms, such as this compound, was noted for its high bioavailability and effectiveness in enhancing performance recovery .

Pharmaceutical Applications

This compound has potential therapeutic applications due to its role in cellular metabolism and enzymatic reactions. It may be utilized in:

- Formulations for treating magnesium deficiency

- As an excipient in drug formulations to enhance solubility and bioavailability

Case Study: Magnesium in Cardiovascular Health

Research indicates that magnesium supplementation can help manage hypertension and cardiovascular diseases. A clinical trial involving patients with hypertension found that those receiving magnesium gluconate experienced significant reductions in blood pressure compared to the placebo group .

Agricultural Uses

In agriculture, magnesium compounds are often used as micronutrient fertilizers. This compound can enhance plant growth by:

- Improving chlorophyll production

- Enhancing photosynthesis efficiency

Case Study: Effect on Crop Yield

A field study conducted on tomato plants showed that the application of magnesium gluconate resulted in a 20% increase in yield compared to control groups. The study highlighted the importance of magnesium in nutrient uptake and overall plant health .

Mécanisme D'action

The mechanism of action of (D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium involves its interaction with biological molecules and pathways. The compound acts as a source of magnesium ions, which are essential for various biochemical processes. Magnesium ions play a crucial role in enzyme activation, nucleic acid synthesis, and cellular signaling . The gluconate and gluco-heptonate ligands facilitate the transport and bioavailability of magnesium ions in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

Calcium (D-gluconato-O1)(D-glycero-D-gulo-heptonato-O1): This compound is similar in structure but contains calcium instead of magnesium.

Magnesium gluconate: A simpler compound that contains only gluconate ligands coordinated to magnesium.

Magnesium glucoheptonate: Another related compound with only gluco-heptonate ligands.

Uniqueness

(D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium is unique due to its dual ligand system, which enhances its stability and bioavailability compared to simpler magnesium complexes. This dual ligand system allows for more efficient transport and utilization of magnesium ions in biological systems.

Activité Biologique

(D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium, commonly referred to as magnesium glucoheptonate, is a magnesium salt derived from gluconic acid and glycero-D-gluco-heptanoic acid. Its chemical formula is with a CAS number of 18312-25-9. This compound has garnered interest due to its potential biological activities, particularly in the fields of nutrition and pharmacology.

- Molecular Weight : 392.56 g/mol

- CAS Number : 18312-25-9

- EINECS Number : 242-199-9

- Chemical Structure :

Nutritional Role

Magnesium is an essential mineral involved in numerous biochemical reactions in the human body, including energy production, protein synthesis, and muscle function. The specific compound this compound serves as a bioavailable source of magnesium, which can enhance its absorption and utilization in biological systems.

Antioxidant Properties

Research indicates that magnesium compounds can exhibit antioxidant properties. They may help mitigate oxidative stress by stabilizing cellular membranes and scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

Case Studies and Research Findings

- Cellular Metabolism : A study demonstrated that magnesium glucoheptonate influences cellular metabolism by enhancing glucose uptake in muscle cells. This effect may be beneficial for individuals with insulin resistance or type 2 diabetes, as it could improve glycemic control.

- Neuroprotective Effects : In animal models, magnesium supplementation has been shown to protect against neurodegeneration. It appears to modulate neurotransmitter release and reduce excitotoxicity, which is particularly relevant in conditions such as Alzheimer's disease.

- Bone Health : Magnesium plays a vital role in bone mineralization. Studies have indicated that magnesium glucoheptonate may support bone density by enhancing the activity of osteoblasts (bone-forming cells) and regulating calcium metabolism.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

magnesium;(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O8.C6H12O7.Mg/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-6,8-13H,1H2,(H,14,15);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2-,3-,4-,5+,6-;2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNNLUSRURIBKM-RRJWUFKUSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24MgO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18312-25-9 | |

| Record name | Magnesium, (D-gluconato-κO1)(D-glycero-D-gluco-heptonato-κO1)-, (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18312-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018312259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (D-gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.